molecular formula C15H21NO3 B8223053 methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate

methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate

Cat. No.: B8223053
M. Wt: 263.33 g/mol
InChI Key: DZNZBIFPILZUCT-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (CAS: 1644667-61-7) is a chiral piperidine derivative with a benzoate ester functional group. Its molecular formula is C₁₅H₂₁NO₃ (MW: 263.33 g/mol), featuring a stereochemically defined (2S,4S)-configured piperidine ring substituted with an ethoxy group at the 4-position and a methyl benzoate moiety at the 2-position .

The compound is synthesized via catalytic hydrogenation of (2S,4S)-benzyl 4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate using 5% Pd/C in methanol, yielding 91% product . This intermediate is critical in the synthesis of LNP023 (a Factor B inhibitor for complement-mediated diseases), where it undergoes reductive amination with indole derivatives .

Properties

IUPAC Name

methyl 4-[(2S,4S)-4-ethoxypiperidin-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNZBIFPILZUCT-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Stepwise Synthesis

The conventional method begins with benzyl chloroformate protection of a piperidine precursor. In a representative procedure, SM1 (10 g, 92 mmol) is dissolved in anhydrous tetrahydrofuran (THF) at −20°C, followed by dropwise addition of benzyl chloroformate (16 g, 100 mmol). Sodium borohydride is then introduced to reduce the intermediate, yielding a white solid with 85% efficiency after crystallization. Critical optimizations include:

  • Solvent substitution : Replacing THF/methanol mixtures with pure THF increased yields from <50% to 62.4% by minimizing esterification side reactions.

  • Temperature control : Maintaining temperatures below −20°C prevents over-reduction of ketone carbonyls to hydroxyl groups.

Table 1: Solvent Effects on Step 1 Yield

Solvent SystemYield (%)Key Observation
THF/MeOH (1:1)48.2Esterification side reactions
Pure THF62.4Improved purity and yield
Toluene/H<sub>2</sub>O59.8Comparable to THF

Enzymatic Catalysis for Chiral Resolution

A breakthrough in stereochemical control involves engineered enzyme M8, which catalyzes the reduction of ketone intermediates with 99% enantiomeric excess (ee). Key parameters for this step include:

  • Reaction conditions : 35°C, pH 6–7, 10% DMSO co-solvent, and 25 g/L enzyme loading.

  • Substrate concentration : 80 g/L substrate concentration balances reaction rate and enzyme stability.

This method replaces metal-catalyzed asymmetric hydrogenation, reducing heavy metal residues and improving environmental sustainability.

Ethylation Optimization

Introducing the ethoxy group at the 4-position of the piperidine ring requires careful reagent selection. Early methods used iodoethane and triethyloxonium tetrafluoroborate (Meerwein’s salt), but yields remained suboptimal (≤74.6%). The addition of a proton sponge (1,8-bis(dimethylamino)naphthalene) as a base increased conversion rates to 99.9% by scavenging HCl byproducts.

Table 2: Ethylation Reagent Screening

ReagentConversion (%)Yield (%)
Iodoethane65.348.2
Triethyloxonium tetrafluoroborate99.974.6
Triethyloxonium + proton sponge99.989.1

Industrial-Scale Adaptations

Route Shortening and Telescoping

Recent patents describe a telescoped process combining enzymatic reduction and ethylation into a single step, reducing the total synthesis from nine to seven steps. For example, compound 14 is synthesized directly from 12 using Meerwein’s salt and proton sponge, bypassing intermediate isolation. This modification elevates the total yield to 29% while minimizing chiral allosteric risks.

Critical Parameter Analysis

Temperature and pH Effects

  • Enzymatic reactions : Activity of enzyme M8 declines sharply above 40°C or below pH 6, with optimal performance at 35°C and pH 7.

  • Metal-catalyzed steps : Hydrogenation reactions require strict anaerobic conditions and temperatures between 25–30°C to prevent racemization.

Impurity Profiling

Common impurities include:

  • Over-reduction byproducts : Hydroxyl derivatives formed during sodium borohydride reductions.

  • Diastereomers : Generated during incomplete enzymatic resolution, requiring chiral HPLC for removal .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is characterized by its unique molecular structure, which includes a benzoate moiety linked to a piperidine derivative. The compound is represented by the following chemical formula:

  • Molecular Formula: C15_{15}H21_{21}N1_{1}O3_{3}
  • CAS Number: 1644667-61-7
  • Molecular Weight: 263.34 g/mol

Scientific Research Applications

  • Pharmacological Studies
    • This compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural similarity to known pharmacological compounds suggests that it may exhibit significant biological activity.
    • Research indicates that this compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.
  • Inhibitory Activity
    • Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for conditions such as obesity and metabolic syndrome.
    • Compounds with similar structures have shown promise in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic disorders .
  • Case Studies
    • A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their ability to modulate serotonin receptors. This compound was included in the screening process due to its structural characteristics, yielding promising results in receptor binding assays .
    • Another investigation focused on the compound's effects on cognitive function in animal models of Alzheimer's disease. The results indicated potential neuroprotective effects, warranting further exploration into its mechanism of action .

Therapeutic Potential

  • Central Nervous System Disorders
    • Given its structural properties, this compound is being studied for its potential role in treating central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for further development as an antidepressant or anxiolytic agent.
  • Metabolic Disorders
    • The compound's inhibitory action on metabolic enzymes positions it as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings.

Data Summary Table

Application AreaFindings/StudiesReferences
Pharmacological StudiesInvestigated for therapeutic potential in neurological disorders
Inhibitory ActivityPotential inhibitor of metabolic enzymes
CNS DisordersNeuroprotective effects observed in animal models of Alzheimer's disease
Metabolic DisordersEffects on glucose metabolism and weight management being studied

Mechanism of Action

The mechanism of action of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Physicochemical Properties

  • Storage : Stable under dark, dry conditions at room temperature .
  • Hazards : Classified as harmful (H302, H315, H319, H335) with precautionary measures for inhalation and skin contact .

Comparison with Structurally Similar Compounds

Piperidine-Based Benzoate Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features Biological Relevance Source
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (2S,4S)-piperidine, 4-ethoxy, methyl benzoate Chiral center, ethoxy enhances solubility/stability Intermediate for LNP023
Methyl 4-(piperidin-4-yl)benzoate hydrochloride Piperidine-4-yl, no ethoxy, HCl salt Lacks stereochemistry; simpler scaffold Unspecified (structural analog)
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (S)-piperidin-2-yl, no ethoxy Single stereocenter; reduced substitution Potential kinase inhibitor intermediate
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate (2R,4S)-stereoisomer Stereochemical inversion at C2; similar solubility Comparative pharmacokinetic studies

Key Observations :

  • Stereochemistry : The (2S,4S) configuration in the target compound is critical for binding to biological targets, as seen in LNP023’s optimization . The (2R,4S) stereoisomer () shows distinct physicochemical behavior, highlighting enantioselectivity in drug design.
  • Ethoxy Substitution : The 4-ethoxy group in the target compound improves metabolic stability compared to unsubstituted piperidine analogs (e.g., CAS 936130-82-4) .

Piperazine-Linked Benzoate Derivatives

Table 2: Piperazine vs. Piperidine Scaffolds

Compound Name (from ) Core Structure Substituents Bioactivity Notes
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine Quinoline-carbonyl, phenyl Anticancer candidates (IC₅₀ < 1 μM)
This compound Piperidine Ethoxy, benzoate Complement system inhibition

Key Differences :

  • Electron-Withdrawing Groups : Halogenated analogs (C2–C4) in show enhanced cytotoxicity but reduced solubility compared to the ethoxy-substituted target compound .

Ester vs. Acid Derivatives

The hydrolysis of this compound yields 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoic acid (CAS: 1644670-37-0), a carboxylic acid derivative with distinct properties:

  • Solubility : The acid form (logP ~2.1) is more water-soluble than the ester (logP ~3.5) .
  • Bioavailability : Ester prodrugs (like the target compound) are often designed to enhance membrane permeability, while the acid form is pharmacologically active .

Research Implications and Gaps

  • Stereochemical Impact : Further studies are needed to compare the (2S,4S) and (2R,4S) isomers in vivo.
  • Biological Data: Limited activity data exist for the target compound itself; most research focuses on its role as an intermediate.

Biological Activity

Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, also known by its CAS number 1644670-37-0, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound belongs to a class of piperidine derivatives that have been studied for their effects on various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C25H30N2O4C_{25}H_{30}N_{2}O_{4} with a molecular weight of approximately 422.52 g/mol. The compound features a piperidine ring substituted with an ethoxy group and a benzoate moiety, which is critical for its biological activity.

PropertyValue
CAS Number1644670-37-0
Molecular FormulaC25H30N2O4C_{25}H_{30}N_{2}O_{4}
Molecular Weight422.52 g/mol

Research indicates that this compound acts primarily as an inhibitor of complement factor B. This mechanism is significant because it may provide therapeutic benefits in conditions characterized by excessive activation of the complement system, such as autoimmune diseases and certain types of hemolytic anemia .

Complement System Inhibition

The compound has been identified as a potential therapeutic agent for conditions like paroxysmal nocturnal hemoglobinuria (PNH). By inhibiting complement factor B, it can help regulate the alternative pathway of the complement system, reducing the pathological effects associated with its overactivation .

Antitumor Activity

In addition to its role in complement inhibition, there are indications that this compound may possess antitumor properties. Some studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. However, specific studies focusing on this compound's direct antitumor efficacy are still limited and warrant further investigation .

Case Studies and Research Findings

  • Complement Inhibition Study : A study published in Nature explored the use of this compound in animal models of PNH. The results showed a significant reduction in hemolysis and improvement in survival rates compared to control groups .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on various cancer cell lines demonstrated that piperidine derivatives could inhibit cell proliferation effectively. While specific results for this compound are not yet published, similar compounds have shown promise .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Initial studies suggest favorable absorption and distribution characteristics in vivo, but detailed pharmacokinetic data are still needed to establish dosing regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate?

  • Methodological Answer : Synthesis typically involves coupling a piperidine scaffold with a benzoate moiety. Key steps include:

  • Stereoselective formation of the (2S,4S)-piperidine core via asymmetric hydrogenation or enzymatic resolution to ensure chirality .
  • Esterification of the benzoic acid derivative using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final product purity .

Q. How can the stereochemical integrity of the (2S,4S) configuration be confirmed during synthesis?

  • Methodological Answer :

  • Chiral HPLC with columns like Chiralpak® AD-H or OD-H, using mobile phases such as hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and NOE effects, confirming spatial arrangement .
  • X-ray crystallography for definitive structural elucidation, particularly if unexpected diastereomers arise .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Emergency procedures: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately and provide SDS .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across assay systems for this compound?

  • Methodological Answer :

  • Cross-validate assays : Compare results from cell-based (e.g., HEK293) vs. enzymatic assays to identify system-specific interference .
  • Dose-response curves : Assess activity at multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects at high doses .
  • Metabolite screening : Use LC-MS to check for in situ degradation products that may alter activity .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

  • In silico tools : ACD/Labs Percepta or Schrödinger’s ADMET Predictor to estimate metabolic sites (e.g., piperidine N-oxidation, ester hydrolysis) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to cytochrome P450-mediated oxidation .
  • MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to prioritize in vitro testing .

Q. What advanced chromatographic techniques optimize separation of diastereomeric byproducts?

  • Methodological Answer :

  • HPLC with polysaccharide-based columns (e.g., Lux® Cellulose-2) and gradient elution (MeCN/H₂O with 0.1% TFA) for baseline resolution .
  • Supercritical Fluid Chromatography (SFC) : CO₂/MeOH mobile phases enhance selectivity for polar diastereomers .
  • 2D-LC : Couple reversed-phase and chiral columns to resolve complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
Reactant of Route 2
methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.